

What are the physical and chemical properties of benzoylacetoneitrile?

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Compound of Interest

Compound Name: Benzoylacetoneitrile

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Benzoylacetoneitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Benzoylacetoneitrile, also known as 3-oxo-3-phenylpropanenitrile or α -cyanoacetophenone, is a versatile organic compound with the chemical formula C_9H_7NO .^[1] It is classified as a beta-ketonitrile and an aromatic ketone.^{[1][2]} This compound serves as a crucial building block in organic synthesis, particularly for the preparation of a wide array of heterocyclic compounds such as 4H-pyrans, 2-pyridones, furans, and substituted naphtho[1,8-bc]pyrans.^{[2][3]} Its utility stems from the presence of an active methylene group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.^{[2][4]} This guide provides an in-depth overview of the physical and chemical properties of **benzoylacetoneitrile**, detailed experimental protocols for its synthesis, and visualizations of its chemical behavior and synthetic pathways.

Physical and Chemical Properties

Benzoylacetoneitrile is a white to light yellow or yellow-brown crystalline powder.^{[4][5][6]} It is stable under normal storage conditions in a cool, dry, and dark place.^{[2][4]}

Table 1: Physical and Chemical Data of **Benzoylacetoneitrile**

Property	Value	Source(s)
Identifiers		
IUPAC Name	3-oxo-3-phenylpropanenitrile	[1]
CAS Number	614-16-4	[1][2][4]
Molecular Formula	C ₉ H ₇ NO	[1][2][4]
Molecular Weight	145.16 g/mol	[1][2]
InChI Key	ZJRCIQAMTAINCB-UHFFFAOYSA-N	[1][2]
Canonical SMILES	C1=CC=C(C=C1)C(=O)CC#N	[1][4]
Physical Properties		
Melting Point	78-84 °C	[5]
	82-83 °C	[2][7]
Boiling Point	160 °C at 10 mmHg	[2][7]
Appearance	White to cream to pale brown crystals or powder	[5]
	Light yellow to yellow-brown crystalline powder	[2][4][6]
Solubility		
Water	Slightly soluble	[2][4]
Organic Solvents	Slightly soluble in Chloroform, DMSO, Methanol	[2][8]
	Soluble in Ethyl Acetate, Methylene Chloride	[9]
Chemical Properties		
pKa (Predicted)	7.78 ± 0.10	[2][4]
Flash Point	159-160°C at 10mm	[2]

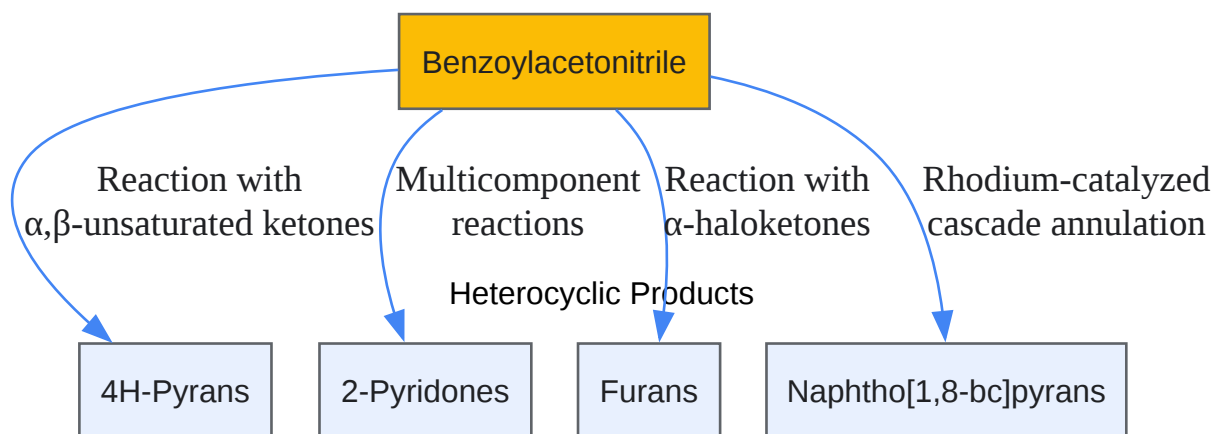
Density (Estimate)	1.1555 g/cm ³	[2]
Refractive Index (Estimate)	1.4500	[2]

Chemical Reactivity and Keto-Enol Tautomerism

As a β -ketonitrile, **benzoylacetonitrile** exhibits keto-enol tautomerism, a fundamental equilibrium between the ketone and enol forms. The presence of the electron-withdrawing cyano and benzoyl groups increases the acidity of the α -hydrogens on the methylene group, facilitating the formation of the enolate intermediate, which is a key aspect of its reactivity. This active methylene group makes it a valuable precursor in various condensation reactions for synthesizing heterocyclic systems.[2]

Caption: Keto-Enol equilibrium of **benzoylacetonitrile**.

Benzoylacetonitrile is widely used as a building block for synthesizing a variety of heterocyclic compounds. Its reactions often involve the active methylene group participating in cyclization and condensation reactions.[3]



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Caption: Synthetic utility of **benzoylacetonitrile** as a precursor.

Experimental Protocols: Synthesis of Benzoylacetonitrile

Several methods for the synthesis of **benzoylacetonitrile** have been reported. The most common approaches involve the Claisen condensation of an ethyl benzoate with acetonitrile using a strong base.

Protocol 1: Synthesis via Sodium Ethoxide in Toluene

This protocol describes a Claisen-type condensation using sodium ethoxide as the base.

- Reagents:
 - Sodium ethoxide (34.0 g, 0.500 mole)
 - Dry toluene (200 mL)
 - Ethyl benzoate (71.4 mL, 0.500 mole)
 - Dry acetonitrile (32 mL, 0.60 mole)
 - Water (300 mL)
 - Ethyl ether (2 x 100 mL)
 - Concentrated aqueous HCl
- Procedure:
 - Suspend sodium ethoxide in dry toluene in a flask equipped with a mechanical stirrer and under a nitrogen atmosphere.
 - Add ethyl benzoate and dry acetonitrile to the suspension.
 - Heat the mixture to 105-110 °C and stir mechanically for 29 hours. The mixture will become viscous.
 - Cool the reaction mixture to room temperature.
 - Add water (300 mL) to the cooled mixture and wash with ethyl ether (2 x 100 mL).
 - Separate the aqueous layer and acidify to a pH of 5-6 with concentrated aqueous HCl.

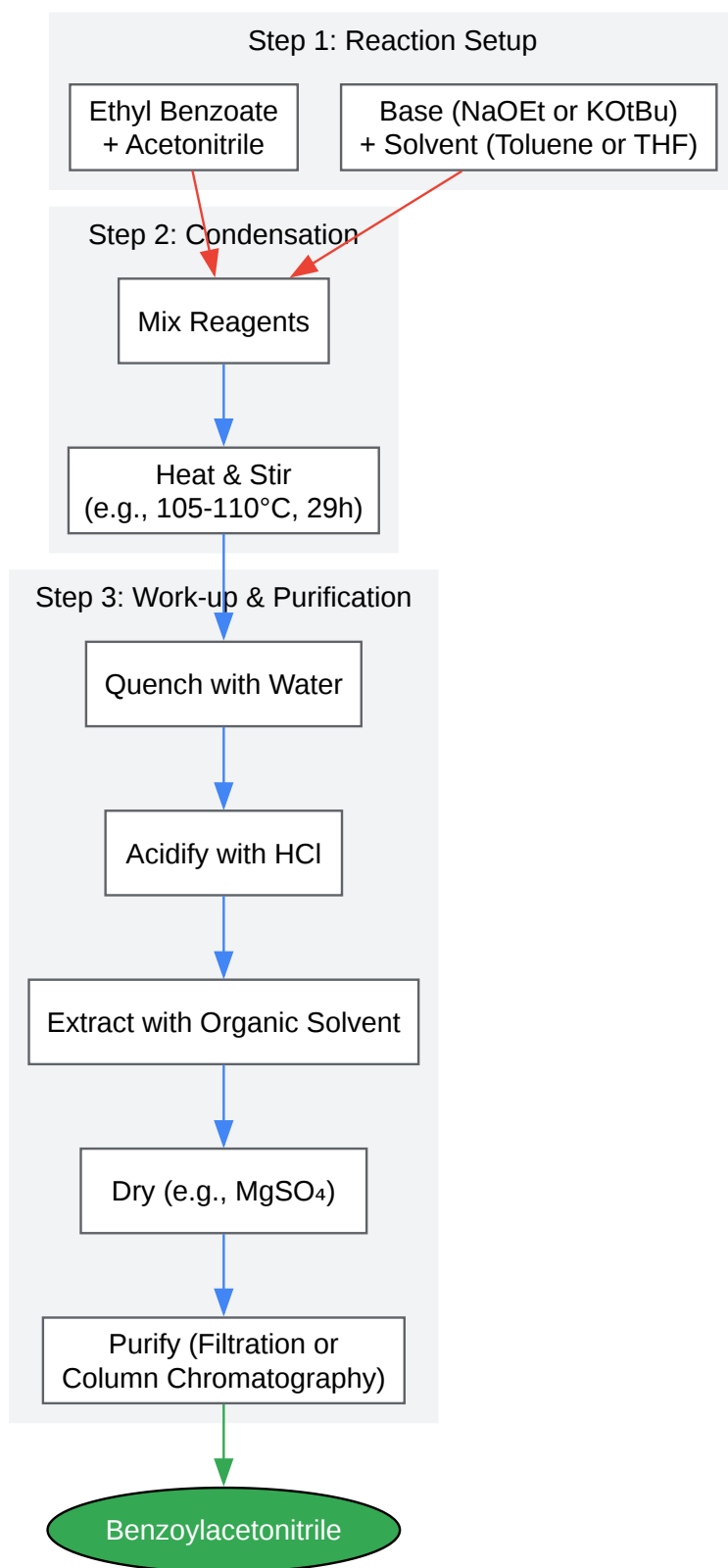
- Collect the resulting crystalline precipitate by suction filtration.
- Wash the precipitate twice with water and air-dry to yield the product.

Protocol 2: Synthesis via Potassium tert-butoxide in THF^[10]

This method utilizes potassium tert-butoxide in tetrahydrofuran (THF) for the condensation.

- Reagents:
 - Ethyl benzoate (6.65 mmol, 1 equivalent)
 - Tetrahydrofuran (THF, 30 mL)
 - Potassium tert-butoxide (1.57 g, 14.0 mmol, 2 equivalents)
 - Acetonitrile (6.65 mmol, 1 equivalent)
 - Water (50 mL)
 - Ethyl acetate (40 mL)
 - HCl solution (1 mL, 12 M)
 - Anhydrous magnesium sulfate
 - Silica gel for column chromatography (eluent: n-hexane/ethyl acetate, 3:1 v/v)
- Procedure:
 - Dissolve ethyl benzoate in THF with stirring at ambient temperature for 5 minutes.
 - Add potassium tert-butoxide to the solution, followed immediately by the addition of acetonitrile.
 - Stir the resulting mixture at ambient temperature. The reaction progress can be monitored by TLC.
 - Quench the reaction by adding water (50 mL) and stir for 5 minutes.

- Add ethyl acetate (40 mL) and the HCl solution (1 mL, 12 M).
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the resulting residue by silica gel column chromatography to obtain the final product.



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Caption: General workflow for the synthesis of **benzoylacetonitrile**.

Spectral Data

Spectroscopic data is essential for the structural confirmation of **benzoylacetonitrile**.

- ^1H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[11] A characteristic signal for the methylene protons (CH_2) is observed, along with signals for the aromatic protons of the phenyl group.
- IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the different functional groups. Key peaks include those for the nitrile ($\text{C}\equiv\text{N}$) stretching and the carbonyl ($\text{C}=\text{O}$) stretching.[12][13]
- Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound.[1]

Applications in Synthesis

Benzoylacetonitrile is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials.[4] Its ability to participate in diverse chemical transformations makes it a valuable tool for medicinal chemists and material scientists. It is used to produce compounds like 2-benzoyl-3-furan-2-yl-acrylonitrile and is a foundational element in creating complex molecular architectures.[2][5]

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